
5-Methyl-2-thiophenecarboxylic acid
Overview
Description
5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2) is a thiophene derivative with a carboxylic acid group at the 2-position and a methyl substituent at the 5-position. Its molecular formula is C₆H₆O₂S, and it exhibits a melting point of 136–138°C . This compound is widely used in coordination chemistry, photoluminescence (PL) switching systems, and as a precursor in pharmaceutical synthesis . Its electronic properties, influenced by the electron-donating methyl group, make it a key candidate for applications in quantum dot (QD)-based optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxylic acid can be synthesized through various methods. One common method involves the reaction of thiophene with methyl iodide in the presence of a base, followed by carboxylation . Another method includes the reaction of thiophene-2-carboxylic acid with methylating agents under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the reaction of thiophene with methyl iodide and carbon dioxide under high pressure and temperature . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where the methyl or carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with different functional groups.
Substitution: Compounds with substituted methyl or carboxyl groups.
Scientific Research Applications
Material Science
5-Methyl-2-thiophenecarboxylic acid is utilized in the synthesis of various materials, particularly in the modification of quantum dots (QDs). Research has shown that when crosslinked with diarylethene molecules, it enhances photoluminescence switching capabilities. This property is critical for developing advanced photonic devices and sensors.
Case Study: Photoluminescence Switching in Quantum Dots
- Study Overview : A study investigated the switching of photoluminescence from PbS quantum dots crosslinked with different diarylethene molecules, including those containing this compound.
- Findings : The QDs exhibited significant changes in photoluminescence intensity when exposed to UV and visible light, demonstrating reversible switching capabilities. The study concluded that the incorporation of this compound allows for enhanced control over the optical properties of quantum dots .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It acts as an intermediate in synthesizing more complex thiophene derivatives.
Example Application :
- Synthesis of Rivaroxaban Impurity : this compound is noted as an impurity in the synthesis of Rivaroxaban, an anticoagulant medication. Understanding its role can aid in improving synthetic routes and ensuring product purity .
Environmental Studies
This compound is also studied within environmental chemistry contexts, particularly regarding its behavior as a low molecular weight organic acid (LMWOA) in various ecosystems.
Case Study: Geochemical Studies
- Research Focus : Investigations into the distribution of LMWOAs, including this compound, across different environmental samples.
- Significance : Understanding these distributions helps assess the impact of organic acids on soil chemistry and water quality, providing insights into ecological health .
Mechanism of Action
The mechanism of action of 5-Methyl-2-thiophenecarboxylic acid involves its ability to act as a Bronsted acid, donating a proton to acceptor molecules . This property allows it to participate in various chemical reactions, modifying the properties of target molecules. The compound’s molecular targets and pathways include interactions with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-methyl-2-thiophenecarboxylic acid with structurally related thiophene and furan carboxylic acids:
Key Observations :
- The methyl group at the 5-position in this compound improves steric stability and modifies electronic interactions, as seen in its superior PL switching performance compared to fluorinated analogs .
- Substituent position (e.g., 4-methyl vs. 5-methyl) significantly impacts regioselectivity in reactions, as seen in pharmaceutical intermediate synthesis .
Functional Performance in Optoelectronics
In QD-based PL switching systems, this compound (as part of the 1H bridge molecule) outperforms its fluorinated analog (2F ) due to:
Biological Activity
5-Methyl-2-thiophenecarboxylic acid, with the chemical formula and CAS number 1918-79-2, is a thiophene derivative that has garnered attention for its potential biological activities. This compound has been studied for its applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Weight : 142.18 g/mol
- Melting Point : 135-138 °C
- Boiling Point : Approximately 229.75 °C
- Density : 1.365 g/cm³
- pKa : 3.71 (predicted)
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Bulletin of the Chemical Society of Japan reported that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in human immune cells. This suggests potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its structural features, which allow it to interact with specific cellular receptors.
Photoluminescence and Material Science Applications
Recent advancements have explored the use of this compound in photoluminescent materials. Research indicates that when crosslinked with quantum dots, this compound enhances photoluminescence switching capabilities. This property is particularly valuable in developing advanced materials for optoelectronic applications.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli.
-
Anti-inflammatory Mechanism Analysis :
- Objective : To assess the impact on cytokine production.
- Method : Human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations.
- Results : A dose-dependent decrease in TNF-alpha and IL-6 production was observed, indicating anti-inflammatory potential.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-2-thiophenecarboxylic acid, and how do they differ in yield and scalability?
The compound is commonly synthesized via catalytic methods or automated systems. For instance, integrated batch and flow systems have been employed for related thiophene derivatives, optimizing reaction time and yield . Traditional methods involve metal catalysts (e.g., V, Fe, Mo) to functionalize the thiophene ring, though yields may vary depending on catalyst loading and reaction conditions . Scalability challenges arise in batch processes due to exothermic reactions, whereas flow systems enhance reproducibility for gram-scale synthesis .
Q. What are the key physicochemical properties of this compound?
The molecular formula is C₆H₆O₂S (MW: 142.18 g/mol). It is stable under normal conditions but incompatible with strong oxidizers, acids, and bases, which may induce hazardous decomposition (e.g., sulfur oxides) . Solubility data is limited, but analogous thiophene-carboxylic acids show moderate solubility in polar aprotic solvents like DMF or DMSO. Structural analogs (e.g., methyl esters) are characterized via NMR and HPLC for purity validation .
Q. How should researchers handle and store this compound to ensure safety and stability?
Store in a cool, dry, ventilated area away from incompatible materials (strong oxidizers/bases). Use airtight containers to prevent moisture absorption. For spills, sweep material into sealed containers and avoid environmental release . Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound derivatives?
Yield optimization often involves catalyst screening and reaction engineering. For example, Mo-based catalysts improve regioselectivity in thiophene carboxylation . Flow chemistry systems enhance mixing and heat transfer, reducing side products in ester derivatives . Advanced purification techniques (e.g., recrystallization in ethanol/water mixtures) are critical for isolating high-purity (>97%) products .
Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?
Key challenges include distinguishing regioisomers and verifying purity. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation . Purity assessment via HPLC (C18 columns, UV detection at 254 nm) is recommended, with retention times cross-referenced against literature . Contaminants like unreacted precursors require gradient elution protocols for separation.
Q. Are there contradictions in reported stability or reactivity data for this compound?
Limited direct contradictions exist in the literature. However, one study notes stability under ambient conditions , while another highlights decomposition at >150°C for related thiophene esters . Researchers should validate thermal stability using TGA-DSC and avoid prolonged exposure to light or humidity, which may accelerate degradation .
Q. How can this compound be utilized in designing novel heterocyclic systems or metal-organic frameworks (MOFs)?
The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for MOF synthesis. Derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid demonstrate structural versatility in supramolecular chemistry . Computational modeling (DFT) is advised to predict binding affinities before experimental trials .
Q. What toxicological and environmental precautions are critical for large-scale studies?
Acute toxicity data is sparse, but analogous compounds show moderate aquatic toxicity. Follow OECD guidelines for biodegradability testing and implement waste neutralization (e.g., pH adjustment) before disposal . In vitro assays (e.g., Ames test) are recommended to preliminarily assess mutagenicity .
Q. Methodological Recommendations
Properties
IUPAC Name |
5-methylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172712 | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-79-2 | |
Record name | 5-Methyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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